![molecular formula C20H20N2O5S3 B2753091 N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide CAS No. 896337-33-0](/img/structure/B2753091.png)

N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

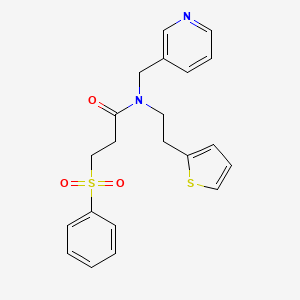

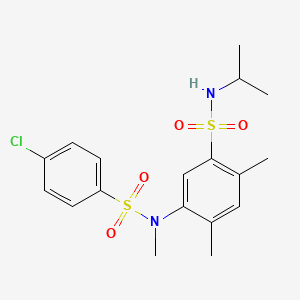

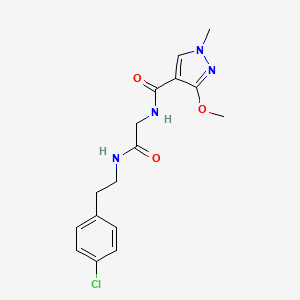

N-(3-methoxybenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide, also known as MTSEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSEA is a member of the ethanediamide family of compounds and is characterized by its unique chemical structure, which includes a benzyl group, a thienyl group, and a sulfone group.

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives have been reported to exhibit potent anti-inflammatory properties. Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents . The presence of the thiophene ring in the structure of our compound of interest could potentially be explored for the development of new anti-inflammatory drugs.

Antipsychotic and Anti-Anxiety Applications

Thiophene compounds are also known to have applications in the treatment of psychiatric disorders. They can function as anti-psychotic and anti-anxiety agents . The structural complexity and the presence of multiple thiophene rings in our compound may offer a unique approach to modulating neurological pathways.

Antimicrobial and Antifungal Applications

The thiophene nucleus has shown effectiveness against a variety of microbial and fungal strains. This makes it a valuable component in the synthesis of new antimicrobial and antifungal agents . Research into the specific activity of our compound against different pathogens could lead to the development of novel treatments.

Anticancer Applications

Thiophene derivatives are being investigated for their potential anticancer activities. They can act as kinase inhibitors and possess anti-mitotic properties . The compound , with its thiophene-sulfonyl moiety, could be a candidate for the synthesis of new anticancer drugs, enhancing the anti-tumor activity of existing treatments.

Material Science Applications

Thiophene and its derivatives are not only limited to medicinal chemistry but also have applications in material science. They can be used in the synthesis of organic semiconductors and conducting polymers, which are essential for electronic devices .

Agricultural Chemistry Applications

In the field of agricultural chemistry, thiophene derivatives can be utilized in the synthesis of herbicides and pesticides. Their unique chemical properties allow them to interact with various biological targets, providing effective control over pests and weeds .

properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S3/c1-27-15-6-2-5-14(11-15)12-21-19(23)20(24)22-13-17(16-7-3-9-28-16)30(25,26)18-8-4-10-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNJBRNITHRXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)

![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)